molecular formula C9H10N2O3 B2992878 Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate CAS No. 53117-17-2

Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate

Cat. No. B2992878
Key on ui cas rn: 53117-17-2
M. Wt: 194.19
InChI Key: DSMSFNNXCMCOLU-UHFFFAOYSA-N
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Patent
US06495576B2

Procedure details

To a solution 3-aminopyridine (3.00 g, 27.0 mmol) in methylene chloride (110 mL) at 23 ° C. was added triethylamine (7.53 mL, 54.0 mmol) and N,N-dimethylarninopyridine (330 mg, 2.70 mmol). The solution was cooled to 0° C. and chloroethyloxalate 4.42 g, 32.4 mmol) was added in a dropwise fashion. The reaction mixture was stirred at 0° C. for 2 hours and then quenched with water (30 mL) and partitioned. The organic portion was washed with 10% sodium bicarbonate solution (30 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide 4.30 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylarninopyridine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
chloroethyloxalate
Quantity
4.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.Cl[CH2:16][CH2:17][O:18][C:19](=[O:23])[C:20]([O-])=[O:21]>C(Cl)Cl>[O:21]=[C:20]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:19]([O:18][CH2:17][CH3:16])=[O:23]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
7.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethylarninopyridine
Quantity
330 mg
Type
reactant
Smiles
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
chloroethyloxalate
Quantity
4.42 g
Type
reactant
Smiles
ClCCOC(C(=O)[O-])=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (30 mL)
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic portion was washed with 10% sodium bicarbonate solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(C(=O)OCC)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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